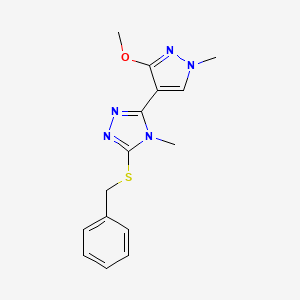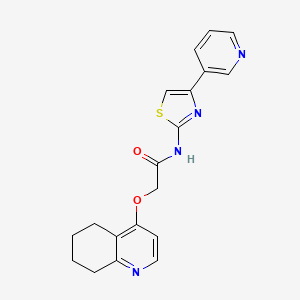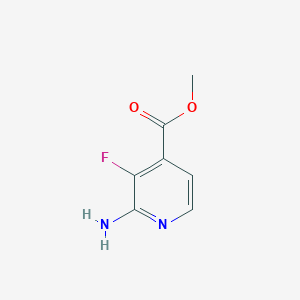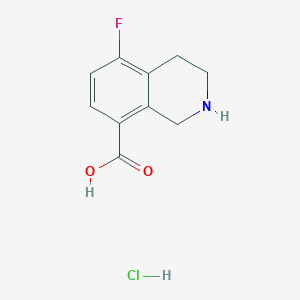
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Regioisomers : The synthesis of regioisomers, such as N-substituted derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, has been explored. For instance, in a study by Xia, Chen, and Yu (2013), a compound was isolated and identified as the N-substituted regioisomer of besifloxacin, which was synthesized from related quinoline-carboxylic acids (Xia, Chen, & Yu, 2013).
Antiviral and Antimicrobial Applications
- Antiviral Activity : Some derivatives of this compound have demonstrated antiviral properties. A study by Ivashchenko et al. (2014) synthesized various derivatives and evaluated their activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).
- Antibacterial Properties : Certain derivatives have shown antibacterial activity, particularly against Gram-positive strains. Al-Hiari et al. (2008) prepared derivatives via thermal lactamization and found notable activity against bacteria like S. aureus and B. subtilis (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
Anticancer and Antitumor Potential
- Antitumor Activity : Studies have also explored the potential of this compound derivatives in anticancer treatments. El-Abadelah et al. (2007) synthesized optically pure N-(4-oxoquinolin-7-yl)-α-amino acids and observed significant cytotoxicity against breast carcinoma and lymphoid origin tumor cell lines (El-Abadelah et al., 2007).
Chemical Characterization and Derivatives
- Chemical Characterization : The characterization of various derivatives of this compound, such as their N-carboxy anhydride and N-acetyl derivatives, has been conducted to understand their properties better. Jansa, Macháček, and Bertolasi (2006) provided detailed analyses including NMR spectra and optical rotation (Jansa, Macháček, & Bertolasi, 2006).
Novel Antibacterial Agents
- Development of New Antibacterial Agents : The compound has been used in the development of novel antibacterial agents. For instance, Kuramoto et al. (2003) designed m-aminophenyl groups as new N-1 substituents of quinolones, resulting in potent antibacterial activities against various bacteria (Kuramoto et al., 2003).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives have been used as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the tetrahydroisoquinoline (thiq) scaffold .
Biochemical Pathways
It is known that thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Future Directions
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNAMYTXFFCWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
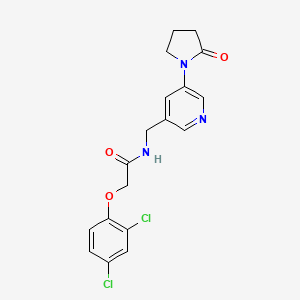
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
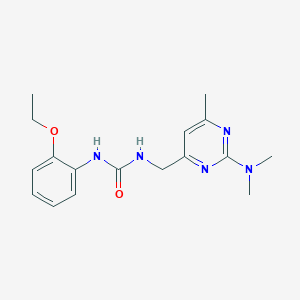
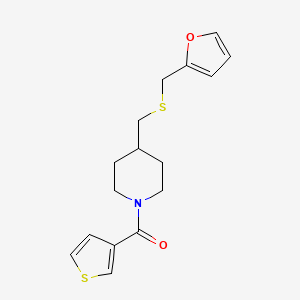


![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
